molecular formula C20H18BrN3O6S2 B12940921 N,N'-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) CAS No. 113269-05-9

N,N'-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

Cat. No.: B12940921
CAS No.: 113269-05-9
M. Wt: 540.4 g/mol
InChI Key: SGCUZSPBXMWSAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-bromo-1,2-phenylenediamine, followed by sulfonation with 4-methylbenzenesulfonyl chloride under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The sulfonamide groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N,N’-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves its interaction with specific molecular targets. The nitro and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(4-Bromo-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

113269-05-9

Molecular Formula

C20H18BrN3O6S2

Molecular Weight

540.4 g/mol

IUPAC Name

N-[4-bromo-2-[(4-methylphenyl)sulfonylamino]-5-nitrophenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H18BrN3O6S2/c1-13-3-7-15(8-4-13)31(27,28)22-18-11-17(21)20(24(25)26)12-19(18)23-32(29,30)16-9-5-14(2)6-10-16/h3-12,22-23H,1-2H3

InChI Key

SGCUZSPBXMWSAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)Br)[N+](=O)[O-]

Origin of Product

United States

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